3-(2,6-Dimethylmorpholino)-5-fluoroaniline
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Overview
Description
3-(2,6-Dimethylmorpholino)-5-fluoroaniline is an organic compound that features a morpholine ring substituted with two methyl groups at positions 2 and 6, a fluorine atom at position 5, and an aniline group at position 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylmorpholino)-5-fluoroaniline typically involves the following steps:
Formation of 2,6-Dimethylmorpholine: This can be achieved by reacting 2,6-dimethylphenol with morpholine under specific conditions.
Introduction of the Fluorine Atom: The fluorination of the aromatic ring can be carried out using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide.
Coupling with Aniline: The final step involves coupling the fluorinated morpholine derivative with aniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylmorpholino)-5-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
3-(2,6-Dimethylmorpholino)-5-fluoroaniline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylmorpholino)-5-fluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to modulation of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,6-Dimethylmorpholino)-4-fluoroaniline
- 3-(2,6-Dimethylmorpholino)-5-chloroaniline
- 3-(2,6-Dimethylmorpholino)-5-bromoaniline
Uniqueness
3-(2,6-Dimethylmorpholino)-5-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity and binding affinity in biological systems compared to its chloro and bromo analogs .
Properties
IUPAC Name |
3-(2,6-dimethylmorpholin-4-yl)-5-fluoroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O/c1-8-6-15(7-9(2)16-8)12-4-10(13)3-11(14)5-12/h3-5,8-9H,6-7,14H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTPWEHIPGJMBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=CC(=CC(=C2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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